Testosterone 17-Isocaprate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

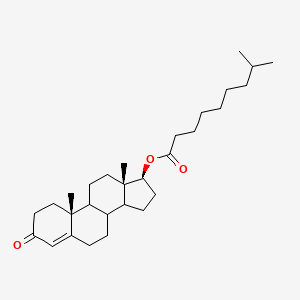

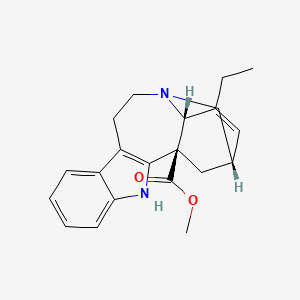

Testosterone 17-Isocaprate, also known as testosterone 4-methylvalerate, is a synthetic ester of testosterone. It is commonly used in testosterone replacement therapy and as a component of mixed testosterone ester preparations like Sustanon 250. This compound is designed to provide a sustained release of testosterone into the bloodstream, ensuring more stable serum testosterone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone 17-Isocaprate is synthesized through the esterification of testosterone with isocaproic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

Reactants: Testosterone and isocaproic acid.

Catalyst: Acid catalyst such as sulfuric acid.

Solvent: Organic solvent like toluene or dichloromethane.

Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of testosterone 17-isocaproate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at the optimal temperature to ensure complete esterification. After the reaction, the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Testosterone 17-Isocaprate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol form.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides

Scientific Research Applications

Testosterone 17-Isocaprate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of esterification reactions and steroid chemistry.

Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.

Medicine: Used in testosterone replacement therapy for treating conditions like hypogonadism and as supportive therapy for female-to-male transsexuals.

Industry: Employed in the formulation of anabolic steroid products for bodybuilding and athletic performance enhancement

Mechanism of Action

Testosterone 17-Isocaprate exerts its effects by binding to androgen receptors in target tissues. The ligand-receptor complex translocates to the nucleus and binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the development and maintenance of male secondary sexual characteristics and anabolic effects .

Comparison with Similar Compounds

Similar Compounds

- Testosterone Enanthate

- Testosterone Cypionate

- Testosterone Propionate

- Testosterone Decanoate

Uniqueness

Testosterone 17-Isocaprate is unique due to its intermediate ester chain length, which provides a balance between rapid onset and sustained release. This makes it particularly useful in mixed testosterone ester preparations like Sustanon 250, where it contributes to both the immediate and prolonged effects of the formulation .

Properties

Molecular Formula |

C29H46O3 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 8-methylnonanoate |

InChI |

InChI=1S/C29H46O3/c1-20(2)9-7-5-6-8-10-27(31)32-26-14-13-24-23-12-11-21-19-22(30)15-17-28(21,3)25(23)16-18-29(24,26)4/h19-20,23-26H,5-18H2,1-4H3/t23?,24?,25?,26-,28-,29-/m0/s1 |

InChI Key |

NMHQORUVKFYTQP-SSRQPSIZSA-N |

Isomeric SMILES |

CC(C)CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)

![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)

![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)